5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and chlorinated phenyl and hydroxypropyl substituents
Scientific Research Applications
5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of FXa by the compound leads to a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects.
Result of Action
The result of the compound’s action is a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to its antithrombotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene-2-carboxamide core, followed by the introduction of the chlorophenyl and hydroxypropyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted reactions or high-throughput screening to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound shares a similar thiophene carboxamide core but differs in the substituents attached to the thiophene ring.
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide: This compound has a more complex structure with additional functional groups and rings.
Uniqueness
5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide is unique due to its specific combination of chlorinated phenyl and hydroxypropyl substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-3-1-2-9(8-10)11(18)6-7-17-14(19)12-4-5-13(16)20-12/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFLUAKWLOTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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